molecular formula C19H15N5O4 B11010057 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11010057
M. Wt: 377.4 g/mol
InChI Key: BMSPHXCUFNEHDK-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a dioxoisoindole core, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 4-methoxybenzylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 3-amino-1,2,4-triazole under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl groups in the isoindole core can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore. The compound may inhibit enzymes or modulate receptor activity through these interactions, affecting various biological pathways .

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide
  • N-(4-methoxybenzyl)-1,2,4-triazole-3-carboxamide

Uniqueness: 2-(4-methoxybenzyl)-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a methoxybenzyl group, a dioxoisoindole core, and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C19H15N5O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-dioxo-N-(1H-1,2,4-triazol-5-yl)isoindole-5-carboxamide

InChI

InChI=1S/C19H15N5O4/c1-28-13-5-2-11(3-6-13)9-24-17(26)14-7-4-12(8-15(14)18(24)27)16(25)22-19-20-10-21-23-19/h2-8,10H,9H2,1H3,(H2,20,21,22,23,25)

InChI Key

BMSPHXCUFNEHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=NN4

Origin of Product

United States

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